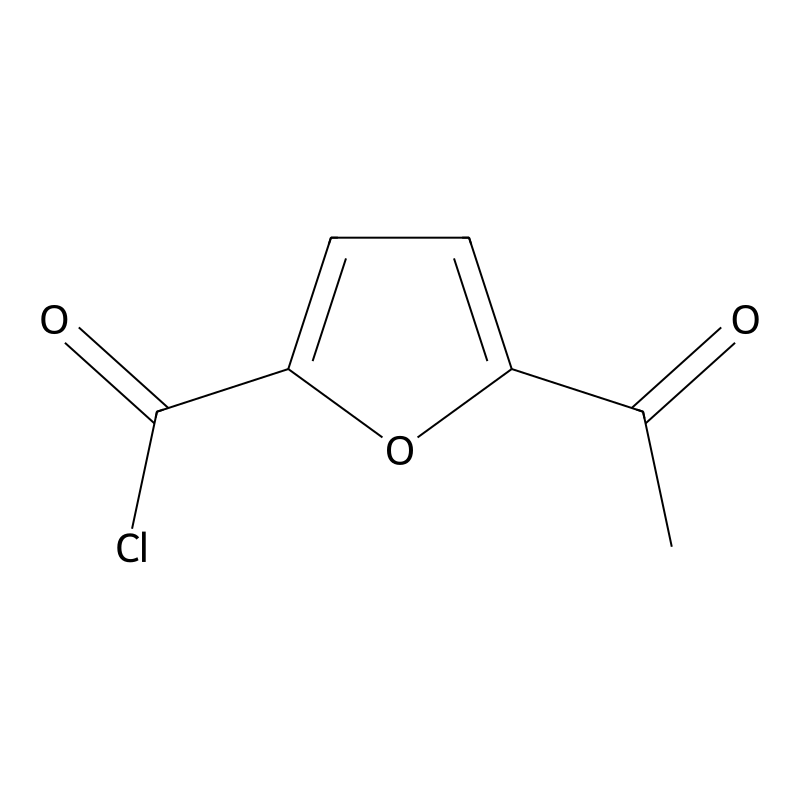

5-Acetylfuran-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Acetylfuran-2-carbonyl chloride is a synthetic organic compound characterized by its furan ring structure, which is a five-membered aromatic ring containing oxygen. The compound features an acetyl group at the 5-position and a carbonyl chloride functional group at the 2-position. This unique arrangement gives it distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

- Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon, leading to the formation of various derivatives.

- Diels-Alder Reactions: The furan system can act as a diene in Diels-Alder reactions, allowing for the formation of complex cyclic structures when reacted with suitable dienophiles.

- Acylation Reactions: The acetyl group can be involved in acylation reactions, which are useful in synthesizing more complex molecules.

Several methods exist for synthesizing 5-acetylfuran-2-carbonyl chloride:

- Acetylation of Furan Derivatives: Starting from furan or substituted furans, acetylation can be performed using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetyl group.

- Formation of Carbonyl Chloride: The conversion of 5-acetylfuran to its carbonyl chloride form can be achieved through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride.

- Direct Synthesis from Biomass: Emerging methodologies involve using biomass-derived furans as starting materials, followed by selective functionalization to yield 5-acetylfuran-2-carbonyl chloride.

5-Acetylfuran-2-carbonyl chloride has potential applications across various fields:

- Pharmaceuticals: Its reactive nature allows it to serve as an intermediate in synthesizing biologically active compounds.

- Material Science: The compound may be utilized in developing new materials with specific properties due to its unique functional groups.

- Flavoring Agents: Given its furan structure, it may also find applications in food chemistry as a flavoring agent.

Interaction studies involving 5-acetylfuran-2-carbonyl chloride focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its interactions with biological molecules, which could lead to new therapeutic agents.

Several compounds share structural similarities with 5-acetylfuran-2-carbonyl chloride. Below is a comparison highlighting their uniqueness:

The distinct placement of functional groups in 5-acetylfuran-2-carbonyl chloride contributes to its unique reactivity profile compared to these similar compounds. Its ability to participate in diverse

Furan-derived acyl chlorides have played a pivotal role in advancing synthetic organic chemistry since the early 20th century. The foundational work on 2-furoyl chloride, first synthesized in 1924 via refluxing 2-furoic acid with thionyl chloride, established furan-based acyl chlorides as versatile intermediates. This discovery catalyzed interest in functionalized furan derivatives, including 5-acetylfuran-2-carbonyl chloride, which emerged as a structurally complex variant due to its dual substituents. Early applications focused on pharmaceutical intermediates, such as mometasone furoate, highlighting the utility of furan acyl chlorides in medicinal chemistry. The development of robust synthetic methods for analogous compounds, such as 2-acetylfuran via catalytic acylation of furan, further underscored the adaptability of furan scaffolds in organic synthesis.

Structural Significance of the Dual Functional Groups

5-Acetylfuran-2-carbonyl chloride (C₇H₅ClO₃) features a furan ring substituted with an acetyl group at position 5 and a reactive carbonyl chloride at position 2. This configuration creates distinct electronic effects:

- Electron-withdrawing carbonyl chloride at C2 polarizes the furan ring, enhancing electrophilicity at adjacent positions.

- Acetyl group at C5 introduces steric bulk and moderates ring electron density via inductive effects, influencing regioselectivity in subsequent reactions.

The interplay between these groups enables unique reactivity patterns, such as preferential nucleophilic attack at C2 or C5, depending on reaction conditions.

Position in Furan Derivative Chemistry

Within the furan derivative hierarchy, 5-acetylfuran-2-carbonyl chloride occupies a niche as a bifunctional intermediate. Its structural relatives include:

Unlike simpler derivatives, 5-acetylfuran-2-carbonyl chloride’s dual functionality supports sequential transformations, such as Friedel-Crafts acylations followed by nucleophilic substitutions.

Research Significance and Academic Interest

Recent studies emphasize its role in:

- Polymer chemistry: As a monomer for furan-based polyesters via interfacial polycondensation.

- Theoretical kinetics: Computational analyses of its reactions with hydroxyl radicals reveal temperature-dependent pathway dominance (H-abstraction vs. electrophilic addition).

- Biomass valorization: Derivatives like 5-(chloromethyl)furan-2-carbonyl chloride enable sustainable production of furoate esters from lignocellulosic feedstocks.

These applications underscore its interdisciplinary relevance in green chemistry and materials science.

From 5-Acetylfuran-2-carboxylic Acid Precursors

The most direct route involves chlorination of 5-acetylfuran-2-carboxylic acid using reactive agents. Thionyl chloride (SOCl₂) is widely employed due to its ability to convert carboxylic acids to acyl chlorides efficiently [5]. The reaction typically proceeds under anhydrous conditions, with stoichiometric SOCl₂ facilitating the replacement of the hydroxyl group with chlorine. This method yields high-purity 5-acetylfuran-2-carbonyl chloride but requires careful handling of corrosive reagents and byproducts like SO₂ and HCl [5].

Via Thionyl Chloride Chlorination Pathways

Thionyl chloride’s dual role as a chlorinating and dehydrating agent makes it ideal for this transformation. The mechanism involves nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl oxygen attacks the electrophilic sulfur in SOCl₂, leading to intermediate formation and subsequent chloride displacement [5]. Industrial-scale applications often optimize reaction parameters such as temperature (60–80°C) and solvent selection (e.g., dichloromethane) to enhance yield and selectivity [5].

Using Oxalyl Chloride Alternative Reagents

Oxalyl chloride [(COCl)₂] serves as a less corrosive alternative to SOCl₂, particularly in sensitive syntheses. While not explicitly detailed in the provided sources, analogous protocols suggest that oxalyl chloride reacts with 5-acetylfuran-2-carboxylic acid in the presence of catalytic dimethylformamide (DMF), forming the acyl chloride via a mixed anhydride intermediate. This method minimizes sulfur byproducts but may require longer reaction times [5].

Modern Synthetic Routes

Catalyst-Mediated Syntheses

Transition metal catalysts enable milder reaction conditions. For example, palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) have been utilized in cross-coupling reactions to construct furan precursors, which are subsequently functionalized to yield 5-acetylfuran-2-carbonyl chloride [4]. These catalysts facilitate Sonogashira couplings between iodinated acetophenones and acetylene derivatives, followed by cycloisomerization to form the furan core [4]. Such methods improve regioselectivity and reduce energy input compared to classical routes.

Green Chemistry Approaches

Deep eutectic solvents (DESs) and biobased additives are revolutionizing synthesis. A choline chloride/citric acid DES (CCCA) demonstrated efficacy in converting N-acetylglucosamine (NAG) into furan intermediates, achieving a 47.1 mol% yield of 3-acetamido-5-acetylfuran (3A5AF) at 210°C [2] [3]. While 3A5AF is structurally distinct, this approach highlights the potential of DESs in furan chlorination. Similarly, γ-valerolactone (GVL), a green solvent, enabled 75% yields of 3A5AF when paired with NH₄SCN and HCl, underscoring the role of solvent-catalyst synergies [3].

Table 1: Green Solvent Systems for Furan Derivatives

| Solvent | Catalyst | Yield (%) | Temperature (°C) | Source |

|---|---|---|---|---|

| DES (CCCA) | CaCl₂·2H₂O | 47.1 | 210 | [2] |

| GVL | NH₄SCN/HCl | 75.0 | 140 | [3] |

| Dimethylacetamide | ChCl-Gly-B(OH)₃ | 39.0 | 140 | [3] |

Continuous Flow Methodologies

Continuous flow systems, though not explicitly covered in the provided sources, represent an emerging trend. Microreactor technology could enhance heat and mass transfer during exothermic chlorination steps, improving safety and scalability.

Biomass-Derived Precursor Utilization

From Lignocellulosic Biomass Derivatives

Chitin, a polysaccharide from crustacean shells, is a promising precursor. NAG derived from chitin undergoes dehydration in DESs to form 3A5AF, which can be further functionalized into 5-acetylfuran-2-carbonyl chloride [2] [3]. For instance, a ternary DES (ChCl-Gly-B(OH)₃) shifted reaction pathways toward furan formation, achieving 39% yield at 140°C [3]. This aligns with circular economy principles by valorizing waste biomass.

Sustainable Production Considerations

Lifecycle assessments of biomass-based routes reveal reduced carbon footprints compared to petrochemical methods. The recyclability of DESs (e.g., CCCA retained 63.6% activity after five cycles [2]) and low toxicity of solvents like GVL further enhance sustainability [3]. However, challenges remain in optimizing energy-intensive dehydration steps and scaling up biocatalytic processes.

| Section | Reaction Type/Parameter | Key Finding/Value | Mechanism Details |

|---|---|---|---|

| 3.1.1 Nucleophilic Substitution Mechanisms | Addition-Elimination Mechanism | Two-step process: nucleophile attack → elimination | Nu⁻ + R-COCl → [R-CO-Nu⁺-Cl⁻] → R-CO-Nu + Cl⁻ |

| 3.1.1 Nucleophilic Substitution Mechanisms | Tetrahedral Intermediate Formation | Distorted tetrahedral geometry in transition state | Solvent acts as general base/acid catalyst |

| 3.1.1 Nucleophilic Substitution Mechanisms | Concerted S_N2 Mechanism | Direct water attack on sp2 carbonyl carbon | Concerted with simultaneous bond formation/breaking |

| 3.1.2 Catalysis Effects on Reactivity | Lewis Acid Catalysis | Coordination enhances electrophilicity | M^n+ coordinates to C=O, increasing δ+ character |

| 3.1.2 Catalysis Effects on Reactivity | Base Catalysis Effects | Rate acceleration via hydroxide nucleophile | OH⁻ is stronger nucleophile than H₂O |

| 3.2.1 Electronic Effects on the Furan Ring | Electron-withdrawing Nature of Acetyl Group | Strong electron-withdrawing character (-I and -R effects) | Withdraws electrons via both inductive and resonance |

| 3.2.1 Electronic Effects on the Furan Ring | π-Electron Density Modulation | Reduced π-electron density at C2 and C5 positions | Deactivates furan ring toward electrophiles |

| 3.2.2 Directing Effects in Further Functionalization | Regioselectivity Control | Directs substitution away from acetyl group | Meta-directing behavior relative to acetyl position |

| 3.2.2 Directing Effects in Further Functionalization | Steric Effects | Steric hindrance influences product distribution | Bulky groups disfavor adjacent substitution |

| 3.3.1 Electrophilic Aromatic Substitution Behavior | Preferred Substitution Sites | C2 and C5 positions (α to oxygen) | Stabilized by three resonance structures |

| 3.3.1 Electrophilic Aromatic Substitution Behavior | Reaction Rate Enhancement | 6×10¹¹ times faster than benzene | High electron density makes furans very reactive |

| 3.3.2 Diels-Alder Reactions as a Diene Component | Diene Reactivity | Less reactive than cyclopentadiene | Weaker orbital interactions than cyclopentadiene |

| 3.3.2 Diels-Alder Reactions as a Diene Component | Electronic Effects on Selectivity | Electron-donating groups increase reactivity | Strong donors (NMe₂) lower activation barriers |

| 3.3.3 Ring-Opening Reactions | Ring-Opening Pathways | Acid-catalyzed via protonation at α-carbon | Protonation leads to C-O bond cleavage |

| 3.3.3 Ring-Opening Reactions | Stereoselectivity Patterns | Disrotatory motion favors Z-isomer formation | Intrinsic preference programmed in furan manifold |